[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane
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Overview
Description
[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane: is an organic compound with the molecular formula C11H18Si . It is a versatile chemical used in various scientific research fields due to its unique structure, which allows for diverse applications. This compound is particularly valuable in organic synthesis and material science.
Mechanism of Action
Target of Action
The primary targets of [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane are currently unknown. This compound is a novel building block in organic synthesis
Mode of Action
As a building block in organic synthesis, it’s likely that its interactions with other molecules depend on the specific reactions it’s involved in .
Result of Action
Given its role as a building block in organic synthesis , it’s plausible that its effects would largely depend on the specific context of its use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane typically involves the reaction of cyclohex-1-en-1-ylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include and .
Reduction: This compound can be reduced using reducing agents such as or to yield different reduced forms.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Halogens, organometallic compounds, under controlled temperatures and inert atmosphere.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Reduction: Reduced forms of the original compound.
Substitution: New compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
Chemistry: In organic synthesis, [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It is being explored for its role in the development of treatments for diseases such as Alzheimer’s, cancer, and inflammation.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable component in the manufacturing of high-performance materials.
Comparison with Similar Compounds
- [2-(Cyclohex-1-en-1-yl)vinyl]trimethylsilane
- [2-(Cyclohex-1-en-1-yl)ethynyl]triethylsilane
- [2-(Cyclohex-1-en-1-yl)ethynyl]dimethylsilane
Comparison: Compared to these similar compounds, [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane is unique due to its specific combination of cyclohexenyl and ethynyl groups attached to a trimethylsilyl moiety. This unique structure imparts distinct reactivity and properties, making it particularly valuable in applications requiring precise chemical modifications .
Properties
IUPAC Name |
2-(cyclohexen-1-yl)ethynyl-trimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h7H,4-6,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHSOMUGLNLVQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17988-44-2 |
Source
|
Record name | (1-Cyclohexen-1-ylethynyl)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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